molecular formula C15H14BrNO2 B2788924 N-(Benzyloxycarbonyl)-5-bromo-2-methylaniline CAS No. 1820706-58-8

N-(Benzyloxycarbonyl)-5-bromo-2-methylaniline

Cat. No.: B2788924
CAS No.: 1820706-58-8
M. Wt: 320.186
InChI Key: ZRMDEDYAJQNDHH-UHFFFAOYSA-N
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Description

N-(Benzyloxycarbonyl)-5-bromo-2-methylaniline is a chemical building block designed for research and development, particularly in medicinal chemistry. This compound features a benzyloxycarbonyl (Cbz) protecting group, which safeguards the aniline nitrogen atom and allows for selective reactions at other molecular sites during multi-step synthesis. The 5-bromo and 2-methyl substituents on the aniline ring make it a versatile intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions. This enables researchers to construct complex molecular architectures. Compounds with bromoaniline scaffolds, such as 5-bromo-2-methylaniline, are frequently employed in synthesizing bioactive molecules and are key intermediates in the development of potential therapeutic agents. The structural features of this reagent suggest its primary value is in constructing novel compounds for biological evaluation, such as kinase inhibitors or antimycobacterial agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate personal protective equipment in a well-ventilated laboratory setting, following standard safety protocols for chemical handling.

Properties

IUPAC Name

benzyl N-(5-bromo-2-methylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-11-7-8-13(16)9-14(11)17-15(18)19-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMDEDYAJQNDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzyloxycarbonyl)-5-bromo-2-methylaniline typically involves the protection of the amine group of 5-bromo-2-methylaniline with a benzyloxycarbonyl group. This can be achieved by reacting 5-bromo-2-methylaniline with benzyl chloroformate in the presence of a mild base such as sodium carbonate or triethylamine at room temperature . The reaction proceeds smoothly to yield the desired protected amine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(Benzyloxycarbonyl)-5-bromo-2-methylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Deprotection Reactions: The benzyloxycarbonyl group can be removed to yield the free amine.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used. For example, substitution with an amine yields a new amine derivative.

    Deprotection Reactions: The major product is 5-bromo-2-methylaniline, obtained after removal of the benzyloxycarbonyl group.

Scientific Research Applications

Chemical Properties and Structure

N-(Benzyloxycarbonyl)-5-bromo-2-methylaniline features a benzyloxycarbonyl (Cbz) group that serves as a protecting group for the amine functionality. The presence of a bromine atom and a methyl group on the aniline ring enhances its reactivity, making it a versatile intermediate in various chemical reactions.

Scientific Research Applications

This compound is utilized in several domains:

  • Organic Synthesis : It serves as an intermediate in synthesizing complex molecules, particularly in pharmaceutical development.
  • Biochemical Studies : The compound is employed as a substrate in enzyme assays and studies related to biochemical mechanisms.
  • Drug Development : Investigated for its potential therapeutic properties, particularly in oncology and inflammation.
  • Fine Chemicals Production : Used as a building block for various organic compounds in industrial applications .

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds derived from this structure have shown significant anti-proliferative effects against breast cancer cell lines (MCF-7). The following table summarizes findings on selected compounds:

CompoundCell LineIC50 (µM)
7dMCF-72.93 ± 0.47
7cMCF-77.17 ± 0.94
DoxorubicinMCF-74.30 ± 0.84

These derivatives exhibit mechanisms such as apoptosis induction and cell cycle arrest, contributing to their anticancer activity .

Mechanisms of Action Against Cancer

The biological activity can be attributed to several mechanisms:

  • VEGFR-2 Inhibition : Certain derivatives inhibit Vascular Endothelial Growth Factor Receptor 2, crucial for tumor angiogenesis.
  • Cell Cycle Arrest : Induction of cell cycle arrest leads to reduced proliferation rates.
  • Apoptosis Induction : Increased levels of apoptotic markers indicate activation of apoptotic pathways .

Mechanism of Action

The mechanism of action of N-(Benzyloxycarbonyl)-5-bromo-2-methylaniline involves its role as a protected amine. The benzyloxycarbonyl group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical reactions, such as forming amide bonds or undergoing nucleophilic substitution .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The table below compares substituent patterns and their implications:

Compound Name Substituents Electronic Effects Steric Effects Key Applications
N-(Benzyloxycarbonyl)-5-bromo-2-methylaniline Z group, 5-Br, 2-Me Br (electron-withdrawing), Me (electron-donating) Ortho-Me increases steric hindrance Protective intermediates in synthesis
4-Bromo-5-fluoro-2-methylaniline 4-Br, 5-F, 2-Me Br (σ-withdrawing), F (σ-withdrawing) Moderate steric hindrance Building block for fluorinated APIs
4-Bromo-N-ethyl-5-methoxy-2-nitrobenzenamine 4-Br, 5-OMe, 2-NO₂, N-Et NO₂ (strong electron-withdrawing) Ethyl group reduces steric effects Fine chemical intermediates
N-Benzyl-2-chloro-5-(chloromethyl)-3-methoxy-N-methylaniline 2-Cl, 5-(CH₂Cl), 3-OMe, N-Bn, N-Me Cl (electron-withdrawing), OMe (electron-donating) Bulky N-substituents dominate Specialty polymer precursors

Key Observations :

  • Electron-withdrawing groups (e.g., Br, NO₂) enhance stability toward electrophilic substitution but may reduce nucleophilic reactivity.
  • N-substituents (e.g., benzyl, ethyl) in related compounds influence solubility and steric accessibility .

Comparison of Purification Techniques :

  • HPLC: Used for Z-protected trifluorohexanoic acids to ensure high purity .
  • Recrystallization : Common for simpler analogs like 4-Bromo-5-fluoro-2-methylaniline .

Physical and Spectroscopic Properties

While direct data for the target compound are unavailable, comparisons can be inferred:

Property This compound (Inferred) 4-Bromo-5-fluoro-2-methylaniline Z-L-Phenylalanyl-L-Alanine
Molecular Weight (g/mol) ~300 (estimated with Z group) 204.04 384.4 (for compound 15)
Melting Point (°C) Likely >150 (similar to Z-protected peptides ) Not reported 157–159
Solubility Low in water (hydrophobic Z group) Low (nonpolar substituents) Moderate in DMF

Biological Activity

N-(Benzyloxycarbonyl)-5-bromo-2-methylaniline is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzyl carbamate moiety and a bromo-substituted aniline structure, which are critical for its interaction with biological targets. The presence of the bromine atom enhances the compound's reactivity and potential biological interactions.

Anticancer Activity

Recent studies have evaluated the anticancer properties of compounds related to this compound. For instance, derivatives based on the indolin-2-one scaffold have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)
7dMCF-72.93 ± 0.47
7cMCF-77.17 ± 0.94
DoxorubicinMCF-74.30 ± 0.84

These derivatives exhibited significant anti-proliferative effects, with some compounds outperforming the standard chemotherapy agent doxorubicin in terms of efficacy against breast cancer cells (MCF-7) . The mechanism appears to involve the induction of apoptosis, as evidenced by increased levels of apoptotic markers such as caspase-3 and Bcl-2 modulation.

The biological activity of this compound can be attributed to several mechanisms:

  • VEGFR-2 Inhibition : Certain derivatives have demonstrated inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. For example, compounds 7c and 7d showed IC50 values of 0.728 µM and 0.503 µM, respectively .
  • Cell Cycle Arrest : Studies indicated that these compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
  • Apoptosis Induction : The modulation of apoptotic pathways has been confirmed through assays measuring caspase activity and changes in Bcl-2 family protein expression.

Anti-inflammatory Activity

In addition to anticancer properties, this compound exhibits anti-inflammatory effects. Compounds derived from similar structures have been shown to inhibit the expression of pro-inflammatory markers such as COX-2 and IL-1β:

CompoundInhibition (%)
Compound 2eCOX-2: 82.5%
Compound 2eIL-1β: 89.5%

These findings suggest that the compound may interfere with inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several case studies have explored the biological activities of compounds related to this compound:

  • In Vitro Studies : A series of in vitro assays demonstrated that specific derivatives not only inhibited cancer cell growth but also showed minimal cytotoxicity towards non-tumorigenic cells (e.g., MCF-10A), indicating selectivity for cancerous cells .
  • Molecular Docking Studies : Computational analyses provided insights into the binding affinities of these compounds with target proteins, revealing potential interactions that could be exploited for drug design .
  • Pharmacological Evaluations : Further pharmacological evaluations confirmed the anti-inflammatory properties, with compounds exhibiting significant reductions in edema in animal models .

Q & A

Q. Basic

  • Light sensitivity : The bromoaryl moiety is prone to photodegradation; store in amber glass at –20°C under inert gas (Ar/N₂) .
  • Moisture control : Use molecular sieves in storage vials to prevent hydrolysis of the Z-group.
  • Purity monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects decomposition .

How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?

Q. Advanced

  • Functional group modifications :
    • Replace bromine with other halogens (e.g., Cl, I) to assess electronic effects on reactivity.
    • Modify the Z-group (e.g., Fmoc, Boc) to study steric impacts on biological activity .
  • Biological assays : Screen derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays. Cross-correlate IC₅₀ values with substituent Hammett constants .

What analytical techniques are critical for characterizing intermediates and final products?

Q. Basic

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals (e.g., aromatic protons at δ 6.8–7.5 ppm) .
  • Mass spectrometry : HRMS confirms molecular ions (e.g., [M+H⁺]⁺ for C₁₅H₁₄BrNO₂: calc. 328.0274) .
  • X-ray crystallography : Resolves ambiguity in regiochemistry for crystalline derivatives .

How can reaction scalability be improved without compromising purity?

Q. Advanced

  • Flow chemistry : Continuous flow reactors enhance heat/mass transfer during bromination, reducing byproduct formation (e.g., <5% di-bromo vs. 10–15% in batch) .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and automate quenching.
  • Green solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer scale-up .

What are the implications of substituent electronic effects on downstream reactivity?

Q. Advanced

  • Electron-withdrawing bromine : Enhances electrophilicity of adjacent positions, facilitating cross-coupling (e.g., Suzuki-Miyaura) for drug candidate diversification .
  • Steric hindrance : The Z-group and methyl substituent influence coupling efficiency; bulky ligands (e.g., SPhos) improve yields in Pd-catalyzed reactions .

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